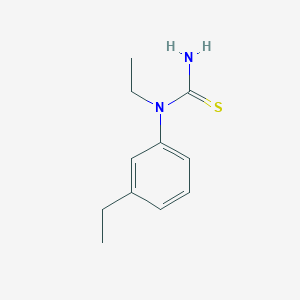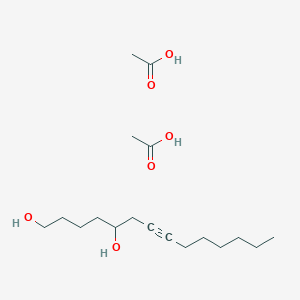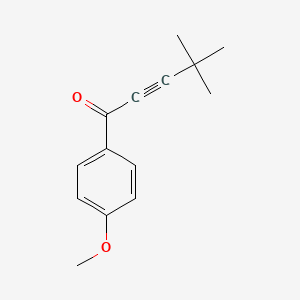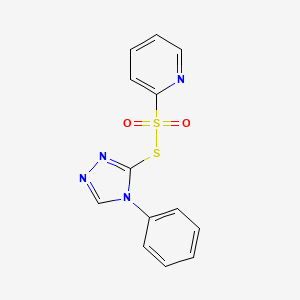
S-(4-Phenyl-4H-1,2,4-triazol-3-yl) pyridine-2-sulfonothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(4-Phenyl-4H-1,2,4-triazol-3-yl) pyridine-2-sulfonothioate is a compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal and agricultural applications . The presence of both triazole and pyridine moieties in the structure enhances its potential for various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-Phenyl-4H-1,2,4-triazol-3-yl) pyridine-2-sulfonothioate typically involves the reaction of 4-phenyl-4H-1,2,4-triazole-3-thiol with pyridine-2-sulfonyl chloride under basic conditions . The reaction is usually carried out in a solvent such as dichloromethane or ethanol, and a base like triethylamine or sodium hydroxide is used to facilitate the reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
S-(4-Phenyl-4H-1,2,4-triazol-3-yl) pyridine-2-sulfonothioate can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The sulfonothioate group can be reduced to thiols or sulfides.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiols or sulfides.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
S-(4-Phenyl-4H-1,2,4-triazol-3-yl) pyridine-2-sulfonothioate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antifungal and antimicrobial activities.
Medicine: Explored for its anticancer properties and enzyme inhibition potential.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of S-(4-Phenyl-4H-1,2,4-triazol-3-yl) pyridine-2-sulfonothioate involves its interaction with various molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity . The pyridine moiety enhances its binding affinity and specificity . The compound can disrupt cellular processes by interfering with enzyme function and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
S-(4-Phenyl-4H-1,2,4-triazol-3-yl) pyridine-2-sulfonothioate is unique due to the presence of both triazole and pyridine moieties, which confer enhanced biological activity and specificity . Its sulfonothioate group also provides additional reactivity, making it a versatile compound for various applications .
Properties
CAS No. |
188755-09-1 |
|---|---|
Molecular Formula |
C13H10N4O2S2 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanylsulfonyl]pyridine |
InChI |
InChI=1S/C13H10N4O2S2/c18-21(19,12-8-4-5-9-14-12)20-13-16-15-10-17(13)11-6-2-1-3-7-11/h1-10H |
InChI Key |
AJZMHNGJETXOCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NN=C2SS(=O)(=O)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


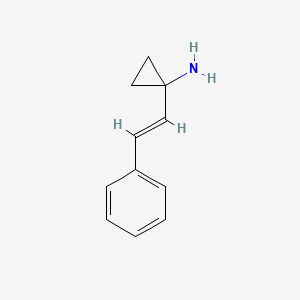
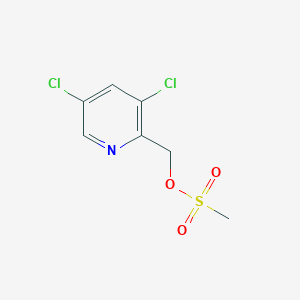

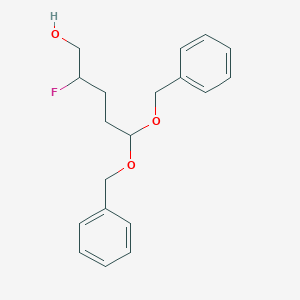
![4-({[1-(Methanesulfonyl)piperidin-4-yl]oxy}methyl)-2,6-dimethylpyridine](/img/structure/B15166643.png)

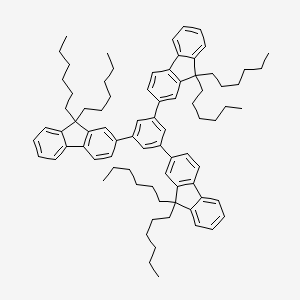

![3a,6a-Dimethyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B15166670.png)
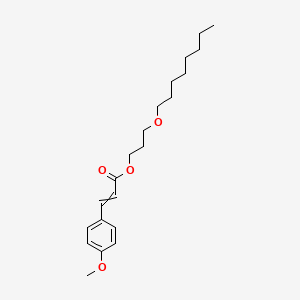
![4-Amino-7-oxo-7H-furo[3,2-g][1]benzopyran-6-carboxylic acid](/img/structure/B15166675.png)
